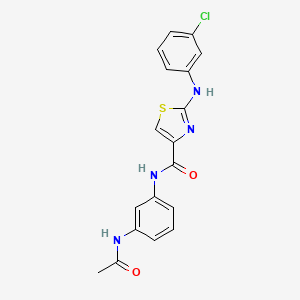

N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

Amination: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Coupling Reactions

-

EDCI/DMAP Coupling : A widely used method involves activating carboxylic acids with ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to form amide bonds. For example, thiazole carboxylic acids are coupled with substituted anilines in dichloromethane (DCM) under argon, followed by purification via column chromatography .

-

HOBt/EDC Coupling : Another approach uses hydroxybenzotriazole (HOBt) and EDC in acetonitrile, followed by aniline substitution. This method is employed for phenylthiazole derivatives, yielding products with high purity .

| Method | Reagents | Solvent | Yield |

|---|---|---|---|

| EDCI/DMAP Coupling | EDCI, DMAP, aniline | DCM | 50–66% |

| HOBt/EDC Coupling | EDC, HOBt, aniline | Acetonitrile | N/A |

Thiazole Ring Formation

Thiazole scaffolds are typically formed via cyclization of thiourea derivatives. For example:

-

Thiourea reacts with α-halo ketones or aldehydes to form intermediates.

-

Subsequent acetylation or alkylation introduces substituents (e.g., acetamide groups) .

-

Cyclization under acidic or basic conditions generates the thiazole ring .

Reaction Mechanisms

The compound’s structure enables participation in diverse reactions due to its functional groups:

-

Carboxamide Group : Reacts in coupling reactions (e.g., EDCI/DMAP) to form amide bonds.

-

Amino Group : Engages in nucleophilic substitution or acylation.

-

Thiazole Ring : Undergoes electroph

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these applications.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, possess significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study published in Heterocycles evaluated several thiazole derivatives for their antimicrobial activity. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens, indicating strong antibacterial potential .

Anticancer Activity

Thiazole-based compounds have also been investigated for their anticancer properties. The structural characteristics of this compound suggest that it may inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Studies

In a study published in Molecules, researchers synthesized a series of thiazole derivatives and tested their efficacy against human breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated that the tested compounds demonstrated considerable antiproliferative activity compared to standard drugs, with some exhibiting IC50 values below 10 µM. This suggests that this compound could be a promising candidate for further development in cancer therapy .

Mécanisme D'action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

Acetamidophenyl Derivatives: Compounds such as N-(4-acetamidophenyl)acetamide.

Chlorophenyl Derivatives: Compounds like 3-chlorophenylamine and 4-chlorophenylamine.

Uniqueness

N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Activité Biologique

N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN4O2S. Its structure includes a thiazole ring, which is essential for its biological activity. The presence of both acetamide and chlorophenyl groups enhances its pharmacological profile.

3.1 Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study reported that thiazole derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .

3.2 COX Inhibition

This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. Preliminary findings suggest that this compound may act as a selective COX-2 inhibitor, with IC50 values comparable to existing anti-inflammatory drugs .

3.3 Phosphodiesterase Regulation

The compound has also been studied for its potential as a phosphodiesterase type 5 (PDE5) inhibitor, which is relevant in the treatment of erectile dysfunction and pulmonary hypertension. Docking studies have shown favorable binding interactions with PDE5, suggesting that it could be a lead compound for further development in this area .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives helps in optimizing their biological activity:

- Amine Substitution : The presence of an amino group at specific positions on the thiazole enhances activity.

- Chlorine Substitution : The introduction of chlorine on the phenyl ring has been associated with increased potency against cancer cells .

5. Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:

| Study | Compound | Activity | IC50 (µM) |

|---|---|---|---|

| Thiazole Derivative A | COX Inhibition | 1.20 | |

| Thiazole Derivative B | Anticancer | 1.61 | |

| Thiazole Derivative C | PDE5 Inhibition | Not Specified |

6. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in anticancer and anti-inflammatory pathways. Continued research into its mechanism of action and optimization through SAR studies could lead to the development of new therapeutic agents.

Propriétés

IUPAC Name |

N-(3-acetamidophenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c1-11(24)20-14-6-3-7-15(9-14)21-17(25)16-10-26-18(23-16)22-13-5-2-4-12(19)8-13/h2-10H,1H3,(H,20,24)(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHESHJXAWFORLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.